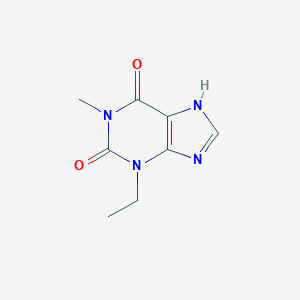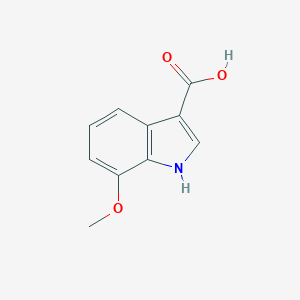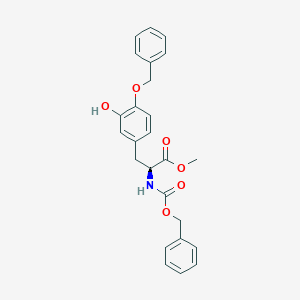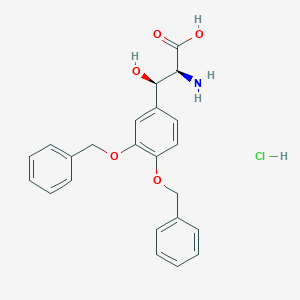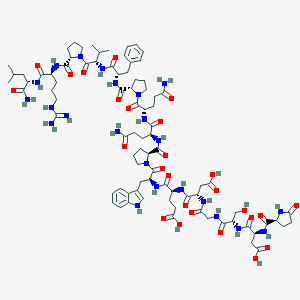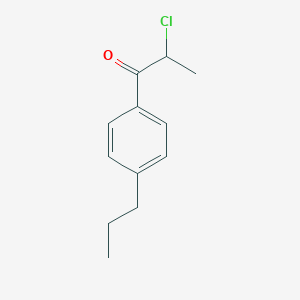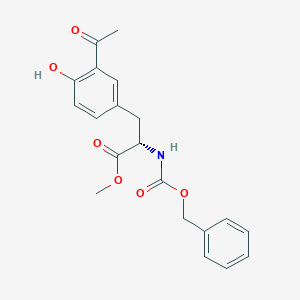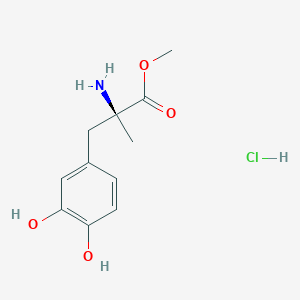![molecular formula C8H9NO2 B139650 Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) CAS No. 139228-11-8](/img/structure/B139650.png)
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI), also known as CPDD, is a heterocyclic compound with potential biological applications. It has been studied extensively due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is believed to exert its biological effects by intercalating into the DNA helix, which can lead to DNA damage and inhibition of DNA replication and transcription. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis, and inhibition of cell proliferation. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has also been shown to have antimicrobial properties, inhibiting the growth of both bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is its potential for use in gene therapy due to its high affinity for DNA. However, Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is sensitive to moisture and air, which can lead to undesired side reactions during synthesis. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is also cytotoxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI), including the development of more efficient synthesis methods, investigation of its potential for use in gene therapy, and exploration of its anticancer properties. Further studies are also needed to determine the optimal dosage and delivery method for Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) in various applications.
Métodos De Síntesis
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) can be synthesized using various methods, including the condensation of 3,4-dihydro-2H-pyrrole-2-carboxylic acid with ethyl acetoacetate and subsequent cyclization. Another method involves the reaction of 1,3-cyclopentadiene with maleic anhydride followed by hydrogenation and cyclization. The synthesis of Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is challenging due to its sensitivity to moisture and air, which can lead to undesired side reactions.
Aplicaciones Científicas De Investigación
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has also been investigated for its ability to inhibit the growth of bacteria and fungi. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been shown to have a high affinity for DNA, which makes it a potential candidate for gene therapy.
Propiedades
Número CAS |
139228-11-8 |
|---|---|
Nombre del producto |
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
(3aR,6aS)-5-methylidene-3a,4,6,6a-tetrahydrocyclopenta[c]pyrrole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c1-4-2-5-6(3-4)8(11)9-7(5)10/h5-6H,1-3H2,(H,9,10,11)/t5-,6+ |
Clave InChI |
YERGSHKKSFGEBY-OLQVQODUSA-N |
SMILES isomérico |
C=C1C[C@@H]2[C@H](C1)C(=O)NC2=O |
SMILES |
C=C1CC2C(C1)C(=O)NC2=O |
SMILES canónico |
C=C1CC2C(C1)C(=O)NC2=O |
Sinónimos |
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



